Ethyl 2-cyclopropylethanimidate

Description

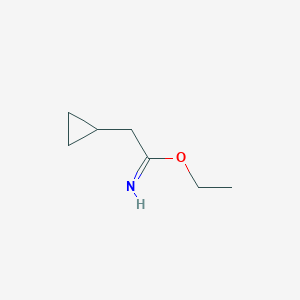

Ethyl 2-cyclopropylethanimidate is an ethanimidate ester characterized by a cyclopropyl substituent. Ethanimidate esters are derivatives of imidic acid, where the hydroxyl group is replaced by an alkoxy group (here, ethoxy). The cyclopropyl moiety introduces steric strain due to its three-membered ring structure, which may influence reactivity, stability, and physicochemical properties.

Properties

IUPAC Name |

ethyl 2-cyclopropylethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-9-7(8)5-6-3-4-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZRNJCKUXCXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropylethanimidate typically involves the reaction of ethyl cyanoacetate with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the imidate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopropylethanimidate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imidate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of cyclopropyl ketones.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of substituted ethanimidates.

Scientific Research Applications

Ethyl 2-cyclopropylethanimidate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropylethanimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its cyclopropyl group imparts unique reactivity, allowing it to participate in ring-opening reactions and other transformations. The pathways involved often include nucleophilic attack on electrophilic centers and subsequent rearrangements.

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary comparator in the provided evidence is Ethyl 2-hydroxypropanimidoate hydrochloride (CAS: 299397-11-8, C₅H₁₂ClNO₂, MW: 153.61) . Key differences between these compounds include:

Structural and Functional Differences

- Ethyl 2-cyclopropylethanimidate : Features a strained cyclopropyl group, which may enhance reactivity in ring-opening or cycloaddition reactions. The absence of ionic functional groups suggests lower water solubility.

- Ethyl 2-hydroxypropanimidoate hydrochloride: Contains a hydroxypropyl substituent and a hydrochloride salt, increasing polarity and water solubility.

Reactivity and Stability

- The cyclopropyl group in this compound introduces ring strain, which could lower thermal stability but increase susceptibility to ring-opening reactions (e.g., with nucleophiles).

- The hydrochloride salt in Ethyl 2-hydroxypropanimidoate hydrochloride stabilizes the compound via ionic interactions, improving shelf life but limiting compatibility with nonpolar solvents.

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact

| Feature | This compound | Ethyl 2-hydroxypropanimidoate hydrochloride |

|---|---|---|

| Reactivity | High (ring strain) | Moderate (hydrogen bonding) |

| Synthetic Utility | Cyclopropane derivatives | Polar intermediates |

| Biological Interactions | Lipophilic targets | Hydrophilic environments |

Research Findings

- Cyclopropane Reactivity: Cyclopropyl groups in ethanimidate esters are known to undergo ring-opening under acidic or nucleophilic conditions, enabling access to branched amines or alkenes . This reactivity is critical in medicinal chemistry for introducing conformational constraints.

- Hydrochloride Salts : Ionic derivatives like Ethyl 2-hydroxypropanimidoate hydrochloride exhibit enhanced solubility, facilitating their use in drug delivery systems. However, they may require pH adjustments for compatibility with organic reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.